REACTION_CXSMILES
|
O.NN.C1(=O)[N:8]([CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][CH2:10][CH2:11][P:12](=[O:19])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
23.08 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCCP(OCC)(OCC)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The salts formed
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
After evaporating off the ethanol, salts
|
Type
|
CUSTOM
|
Details
|
are again formed
|
Type
|
WASH
|
Details
|
These salts are washed with CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered on a Millipore membrane (0.45 μm)
|
Type
|
CUSTOM
|
Details
|
The filtrate is recovered
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 is evaporated off
|
Type
|
CUSTOM
|
Details
|
A yellow oil is obtained
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on a column of silica gel with a 90/10 CHCl3/MeOH mixture as eluent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 51.8% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |